molecular formula C19H17FN2O2 B11331958 2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide

Katalognummer: B11331958
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: FBZPVCOFTAQRLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a methylquinolinyl group attached to a propanamide backbone, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide typically involves a multi-step process. One common method starts with the preparation of the 4-fluorophenol derivative, which is then reacted with 2-methylquinoline under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the existing functional groups.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 2-(4-Chlorphenoxy)-N-(2-Methylchinolin-8-yl)propanamid
  • 2-(4-Bromphenoxy)-N-(2-Methylchinolin-8-yl)propanamid
  • 2-(4-Methylphenoxy)-N-(2-Methylchinolin-8-yl)propanamid

Einzigartigkeit

2-(4-Fluorphenoxy)-N-(2-Methylchinolin-8-yl)propanamid zeichnet sich durch das Vorhandensein des Fluoratoms in der Phenoxygruppe aus. Fluoratome können die chemischen und biologischen Eigenschaften der Verbindung deutlich beeinflussen, wie z. B. ihre metabolische Stabilität erhöhen und ihre Bindungsaffinität zu bestimmten biologischen Zielstrukturen verbessern. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

Molekularformel

C19H17FN2O2

Molekulargewicht

324.3 g/mol

IUPAC-Name

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide

InChI

InChI=1S/C19H17FN2O2/c1-12-6-7-14-4-3-5-17(18(14)21-12)22-19(23)13(2)24-16-10-8-15(20)9-11-16/h3-11,13H,1-2H3,(H,22,23)

InChI-Schlüssel

FBZPVCOFTAQRLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC=C2NC(=O)C(C)OC3=CC=C(C=C3)F)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.